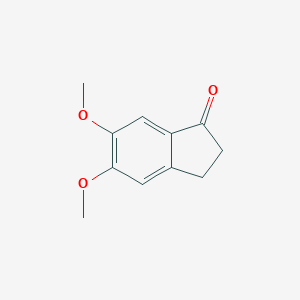

5,6-Dimethoxy-1-indanone

描述

Structure

3D Structure

属性

IUPAC Name |

5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-5-7-3-4-9(12)8(7)6-11(10)14-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHMQOBPGHZFGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCC2=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9057680 | |

| Record name | 5,6-Dimethoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2107-69-9 | |

| Record name | 5,6-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2107-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dimethoxy-1-indanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002107699 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2107-69-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401450 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Inden-1-one, 2,3-dihydro-5,6-dimethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5,6-Dimethoxyindan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9057680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dimethoxyindan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5,6-DIMETHOXY-1-INDANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F805RZI8GO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Spectroscopic Profile of 5,6-Dimethoxy-1-indanone: A Technical Guide

This guide provides an in-depth overview of the spectroscopic data for 5,6-Dimethoxy-1-indanone (CAS No: 2107-69-9), a key intermediate in various synthetic applications.[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

-

IUPAC Name: 5,6-dimethoxy-2,3-dihydroinden-1-one[3]

-

Appearance: Solid[5]

-

Melting Point: 118-120 °C[5]

Spectroscopic Data

The structural elucidation of this compound is corroborated by the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.[6]

Table 1: ¹H NMR Spectroscopic Data of this compound [7]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.15 | s | 1H | Ar-H |

| 6.89 | s | 1H | Ar-H |

| 3.91 | s | 3H | -OCH₃ |

| 3.87 | s | 3H | -OCH₃ |

| 2.99 | t | 2H | -CH₂- |

| 2.64 | t | 2H | -CH₂- |

Table 2: ¹³C NMR Spectroscopic Data of this compound [8]

| Chemical Shift (δ) ppm | Assignment |

| 205.5 | C=O |

| 155.8 | Ar-C |

| 149.3 | Ar-C |

| 148.1 | Ar-C |

| 126.3 | Ar-C |

| 107.1 | Ar-CH |

| 104.5 | Ar-CH |

| 56.2 | -OCH₃ |

| 56.1 | -OCH₃ |

| 36.5 | -CH₂- |

| 25.8 | -CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[9][10]

Table 3: IR Absorption Bands of this compound [4][11]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965 | Medium | C-H stretch (aliphatic) |

| 1695 | Strong | C=O stretch (ketone) |

| 1605 | Strong | C=C stretch (aromatic) |

| 1495 | Strong | C=C stretch (aromatic) |

| 1265 | Strong | C-O stretch (ether) |

| 1215 | Strong | C-O stretch (ether) |

| 1115 | Strong | C-O stretch (ether) |

| 865 | Strong | C-H bend (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13]

Table 4: Mass Spectrometry Data for this compound [3][14]

| m/z | Relative Intensity (%) | Assignment |

| 192 | 100 | [M]⁺ (Molecular Ion) |

| 177 | 80 | [M-CH₃]⁺ |

| 149 | 40 | [M-CH₃-CO]⁺ |

| 121 | 30 | [M-CH₃-CO-CO]⁺ |

| 107 | 25 | |

| 77 | 20 | [C₆H₅]⁺ |

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).[6][15] For ¹³C NMR, a more concentrated solution of 50-100 mg may be required.[16] Ensure the sample is fully dissolved.

-

Filtration: Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[15]

-

Transfer: Transfer the filtered solution into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing.[16][17]

-

Data Acquisition: Place the NMR tube in the spectrometer. The instrument is then locked onto the deuterium (B1214612) signal of the solvent, shimmed to optimize the magnetic field homogeneity, and the probe is tuned.[6] The desired NMR experiment (e.g., ¹H, ¹³C) is then run.

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Solid Film): Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene (B1212753) chloride or acetone.[18]

-

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[10][18] Allow the solvent to evaporate, leaving a thin solid film of the compound on the plate.[18]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[18] If the signal is too weak, add another drop of the solution and re-run the spectrum. If the signal is too strong, dilute the original solution and prepare a new film.[18]

-

Cleaning: After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[18]

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction: Introduce a small amount of the solid this compound sample into the ion source of the mass spectrometer.[19] The sample is then vaporized by heating in a vacuum.[20]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion ([M]⁺).[12][20][21]

-

Fragmentation: The high energy of the ionization process often causes the molecular ion to fragment into smaller, characteristic ions.[20]

-

Analysis: The ions are accelerated and separated by a mass analyzer based on their mass-to-charge (m/z) ratio.[19][20]

-

Detection: A detector measures the abundance of each ion, and the data is plotted as a mass spectrum, showing the relative intensity of each ion.[12]

Workflow Visualization

The general workflow for the spectroscopic analysis of a chemical compound is illustrated below.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

- 1. This compound | CAS#:2107-69-9 | Chemsrc [chemsrc.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. This compound 97 2107-69-9 [sigmaaldrich.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. This compound(2107-69-9) 1H NMR [m.chemicalbook.com]

- 8. This compound(2107-69-9) 13C NMR spectrum [chemicalbook.com]

- 9. amherst.edu [amherst.edu]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. This compound(2107-69-9) IR Spectrum [m.chemicalbook.com]

- 12. Mass Spectrometry [www2.chemistry.msu.edu]

- 13. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 14. This compound(2107-69-9) MS [m.chemicalbook.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. NMR Spectroscopy [www2.chemistry.msu.edu]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 5,6-Dimethoxy-1-indanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5,6-Dimethoxy-1-indanone, a key intermediate in the synthesis of several pharmacologically active compounds, including the Alzheimer's disease drug, Donepezil. This document details the crystallographic data, experimental protocols for its synthesis and crystallization, and a visualization of its synthesis workflow.

Crystal Structure and Molecular Geometry

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[1] The aromatic ring of the indanone core is planar, while the five-membered ring adopts a non-planar conformation. A notable feature is the orientation of the methoxy (B1213986) group at the C(6) position, which is out of the plane of the benzene (B151609) ring.[1]

Crystallographic Data

The following table summarizes the key crystallographic data for this compound.[1]

| Parameter | Value |

| Chemical Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.22 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.173(2) |

| b (Å) | 6.003(1) |

| c (Å) | 20.034(4) |

| β (°) | 96.75(3) |

| Volume (ų) | 976.1(5) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.307 |

| Radiation | CuKα (λ = 1.5418 Å) |

| Temperature (K) | 293 |

| Final R | 0.043 for 1078 observed reflections |

Selected Bond Lengths and Angles

The tables below present selected interatomic distances and angles, providing insight into the molecular geometry of this compound.[1]

Table 1: Selected Bond Lengths (Å)

| Atoms | Length (Å) |

| C(1)-C(2) | 1.505(4) |

| C(2)-C(3) | 1.524(5) |

| C(3)-C(4) | 1.385(4) |

| C(4)-C(5) | 1.389(4) |

| C(5)-C(6) | 1.391(4) |

| C(6)-C(7) | 1.381(4) |

| C(7)-C(1) | 1.467(4) |

| C(1)-O(1) | 1.213(3) |

| C(5)-O(2) | 1.371(3) |

| C(6)-O(3) | 1.368(3) |

| O(2)-C(10) | 1.425(4) |

| O(3)-C(11) | 1.428(4) |

Table 2: Selected Bond Angles (°)

| Atoms | Angle (°) |

| C(7)-C(1)-C(2) | 109.8(2) |

| O(1)-C(1)-C(2) | 124.9(3) |

| O(1)-C(1)-C(7) | 125.3(3) |

| C(1)-C(2)-C(3) | 105.8(3) |

| C(2)-C(3)-C(4) | 131.9(3) |

| C(2)-C(3)-C(8) | 109.8(3) |

| C(4)-C(3)-C(8) | 118.3(3) |

| C(3)-C(4)-C(5) | 121.2(3) |

| C(4)-C(5)-C(6) | 119.5(3) |

| C(5)-C(6)-C(7) | 120.3(3) |

| C(6)-C(7)-C(1) | 109.4(2) |

| C(6)-C(7)-C(8) | 119.5(3) |

| C(1)-C(7)-C(8) | 131.1(3) |

| C(3)-C(8)-C(7) | 121.1(3) |

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common method involves an intramolecular Friedel-Crafts reaction.

Method 1: From 3-chloro-3',4'-dimethoxypropiophenone [2]

-

Reaction Setup: 3-chloro-3',4'-dimethoxypropiophenone is reacted with an acid.

-

Reaction Conditions: The reaction is typically stirred in the presence of an acid catalyst for 5 to 9 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water. The resulting precipitate is filtered, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like methanol.

Method 2: Catalytic Intramolecular Friedel-Crafts Reaction

A more modern approach involves the catalytic intramolecular Friedel-Crafts reaction of benzyl (B1604629) Meldrum's acid derivatives.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown from an acetone (B3395972) solution.[1]

-

Sample Preparation: Commercially available this compound is dissolved in acetone.

-

Crystallization: The solution is allowed to slowly evaporate at room temperature.

-

Crystal Collection: The resulting crystals are carefully collected for analysis.

Structure Determination

The crystal structure was determined using direct methods and refined by anisotropic full-matrix least-squares refinement.[1]

-

Data Collection: X-ray diffraction data were collected on an Enraf-Nonius CAD-4 diffractometer using graphite-monochromated CuKα radiation.[1]

-

Structure Solution: The structure was solved using the MULTAN11/82 program.[1]

-

Refinement: The model was refined using full-matrix least-squares on F, with hydrogen atoms located by difference Fourier synthesis.[1]

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Caption: Synthesis and Analysis Workflow of this compound.

References

Synthesis of 5,6-Dimethoxy-1-indanone from 3,4-Dimethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5,6-dimethoxy-1-indanone, a key intermediate in the development of various pharmaceuticals, starting from 3,4-dimethoxybenzaldehyde (B141060). The described synthetic pathway involves a three-step sequence: a Knoevenagel-Doebner condensation to form 3,4-dimethoxycinnamic acid, followed by catalytic hydrogenation to yield 3-(3,4-dimethoxyphenyl)propionic acid, and culminating in an intramolecular Friedel-Crafts acylation to afford the target indanone.

Overall Synthetic Pathway

The synthesis commences with the condensation of 3,4-dimethoxybenzaldehyde with malonic acid, which extends the carbon chain and introduces a carboxylic acid functionality. The subsequent reduction of the α,β-unsaturated double bond yields the saturated propionic acid derivative. The final step involves the acid-catalyzed cyclization of this intermediate to form the five-membered ring of the indanone system.

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols and Data

Step 1: Synthesis of 3,4-Dimethoxycinnamic Acid via Knoevenagel-Doebner Condensation

This step involves the condensation of 3,4-dimethoxybenzaldehyde with malonic acid in the presence of a basic catalyst system, typically pyridine and a catalytic amount of piperidine. The reaction proceeds via a Knoevenagel condensation, followed by a Doebner modification which involves the decarboxylation of the intermediate.

Reaction Mechanism:

Caption: Mechanism of the Knoevenagel-Doebner Condensation.

Experimental Protocol:

A mixture of 3,4-dimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) is prepared in a round-bottom flask. A catalytic amount of piperidine (0.1 equivalents) is added, and the mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent such as ethanol (B145695) to yield pure 3,4-dimethoxycinnamic acid.

| Parameter | Value | Reference |

| Reactants | ||

| 3,4-Dimethoxybenzaldehyde | 1 eq | [1][2] |

| Malonic Acid | 1.2 eq | [1] |

| Catalyst/Solvent | ||

| Pyridine | Solvent | [2] |

| Piperidine | 0.1 eq | [2] |

| Reaction Conditions | ||

| Temperature | Reflux | [2] |

| Reaction Time | 3-6 hours | [1][2] |

| Yield | ~73% | [1] |

Step 2: Synthesis of 3-(3,4-Dimethoxyphenyl)propionic Acid via Catalytic Hydrogenation

The α,β-unsaturated bond in 3,4-dimethoxycinnamic acid is selectively reduced using catalytic hydrogenation to produce 3-(3,4-dimethoxyphenyl)propionic acid. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Experimental Protocol:

3,4-Dimethoxycinnamic acid is dissolved in a suitable solvent, such as ethanol or ethyl acetate (B1210297), in a hydrogenation vessel. A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution. The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at a pressure of 1-4 atm) at room temperature until the theoretical amount of hydrogen is consumed. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give 3-(3,4-dimethoxyphenyl)propionic acid, which can often be used in the next step without further purification.

| Parameter | Value | Reference |

| Reactant | ||

| 3,4-Dimethoxycinnamic Acid | 1 eq | [3][4][5] |

| Catalyst | ||

| 10% Pd/C | 5-10 mol% | [4] |

| Solvent | Ethanol | [4] |

| Reaction Conditions | ||

| Hydrogen Pressure | 10-18 bar | [4] |

| Temperature | 30-45 °C | [4] |

| Reaction Time | 10-18 hours | [4] |

| Yield | >90% | [3][4] |

Step 3: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The final step is the cyclization of 3-(3,4-dimethoxyphenyl)propionic acid to form the indanone ring. This is an intramolecular Friedel-Crafts acylation, which requires a strong acid catalyst. Eaton's reagent, a solution of phosphorus pentoxide in methanesulfonic acid, is a modern and effective reagent for this transformation, often providing high yields under milder conditions than traditional reagents like polyphosphoric acid (PPA).[6][7][8][9]

Reaction Mechanism:

Caption: Mechanism of Intramolecular Friedel-Crafts Acylation.

Experimental Protocol:

3-(3,4-Dimethoxyphenyl)propionic acid is added to Eaton's reagent with stirring at room temperature. The mixture is then gently heated to promote cyclization. The reaction is typically monitored by TLC. Once the starting material is consumed, the reaction mixture is carefully poured onto crushed ice and stirred. The precipitated product is collected by filtration, washed with water and a dilute solution of sodium bicarbonate to remove any residual acid. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane) to afford pure this compound. An alternative method utilizes a mixture of phosphorus pentoxide and p-toluenesulfonic acid.[10]

| Parameter | Value | Reference |

| Reactant | ||

| 3-(3,4-Dimethoxyphenyl)propionic Acid | 1 eq | [10] |

| Reagent | ||

| Eaton's Reagent (P2O5 in MeSO3H) | Excess | [6][7][8] |

| or P2O5 / p-toluenesulfonic acid | 12 eq / 12 eq | [10] |

| Reaction Conditions | ||

| Temperature | 60-120 °C | [10] |

| Reaction Time | 5-60 minutes | [10] |

| Yield | 87% | [10] |

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Product | Typical Yield |

| 1 | 3,4-Dimethoxybenzaldehyde | Malonic acid, Pyridine, Piperidine | 3,4-Dimethoxycinnamic Acid | ~73% |

| 2 | 3,4-Dimethoxycinnamic Acid | H₂, Pd/C | 3-(3,4-Dimethoxyphenyl)propionic Acid | >90% |

| 3 | 3-(3,4-Dimethoxyphenyl)propionic Acid | Eaton's Reagent or P₂O₅/p-TSA | This compound | ~87% |

Conclusion

The synthesis of this compound from 3,4-dimethoxybenzaldehyde can be efficiently achieved through a reliable three-step sequence. The Knoevenagel-Doebner condensation provides a practical method for the initial carbon-carbon bond formation, followed by a high-yielding catalytic hydrogenation. The final intramolecular Friedel-Crafts acylation, particularly with the use of modern reagents like Eaton's reagent, allows for an efficient and high-yielding cyclization to the desired indanone product. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and professionals in the field of medicinal chemistry and drug development.

References

- 1. Sciencemadness Discussion Board - Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. youtube.com [youtube.com]

- 3. CN105601496A - Preparation method of 3,4-dimethoxy phenylpropionic acid - Google Patents [patents.google.com]

- 4. CN105601496B - A kind of preparation method of 3,4 dimethoxy benzenpropanoic acid - Google Patents [patents.google.com]

- 5. chemmethod.com [chemmethod.com]

- 6. Eaton's Reagent | 39394-84-8 | Benchchem [benchchem.com]

- 7. Buy Eaton's Reagent (EVT-354210) | 39394-84-8 [evitachem.com]

- 8. Eaton's reagent - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

An In-depth Technical Guide to the Physical Properties of 5,6-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 5,6-Dimethoxy-1-indanone, a crucial intermediate in the synthesis of pharmaceuticals like Donepezil.[1][2] This document focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols, and a logical workflow visualization to support laboratory and development activities.

Physical and Chemical Properties

This compound is a white to light yellow crystalline powder.[1][3] Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [3] |

| Molecular Weight | 192.21 g/mol | [3] |

| CAS Number | 2107-69-9 | [3] |

| Appearance | White to light yellow crystal powder | [1][3] |

| Melting Point | 118-120 °C | [3][4] |

| Boiling Point | 339.7 °C at 760 mmHg | [3] |

| Density | 1.179 g/cm³ | [3] |

Melting Point

The melting point of a solid is a critical indicator of its purity. Pure crystalline solids typically exhibit a sharp melting point range of 1-2°C. Impurities tend to lower and broaden this range.

Quantitative Data

Multiple sources confirm the melting point of this compound to be in a consistent range.

| Melting Point (°C) | Purity/Method | Reference |

| 118-120 °C | 97% | Sigma-Aldrich |

| 118-120 °C | Not Specified | LookChem[3] |

| 120 °C | >98.0% (GC) | Tokyo Chemical Industry[5] |

| 117-120 °C | Not Specified | NIST WebBook[4] |

Note: One source reported a melting point of 65-68°C, which is a significant deviation from the widely reported values and may refer to an impure sample or a different substance.

Experimental Protocol: Melting Point Determination

The melting point is typically determined using a capillary method in a melting point apparatus.

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

Thermometer (calibrated)

-

Sample of this compound

-

Mortar and pestle or spatula

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered.[6]

-

Capillary Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently or vibrated to pack the solid into the sealed end, aiming for a densely packed column of about 2-3 mm in height.[7]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus, adjacent to the thermometer.[7][8]

-

Heating:

-

Rapid Determination: The sample is first heated rapidly to find an approximate melting range. This allows for a more efficient and accurate subsequent measurement.[7]

-

Accurate Determination: A fresh sample is heated to about 15-20°C below the approximate melting point. The heating rate is then slowed to 1-2°C per minute.[7]

-

-

Data Recording: Two temperatures are recorded:

-

T₁: The temperature at which the first drop of liquid appears.

-

T₂: The temperature at which the entire solid mass has melted into a clear liquid.

-

-

Reporting: The result is reported as the range T₁ – T₂. For a pure sample, this range should be narrow. The experiment should be repeated with a fresh capillary to ensure consistency.[7]

Solubility

Solubility data is essential for purification processes like recrystallization, as well as for formulation and drug development.[9][10]

Quantitative and Qualitative Data

A comprehensive study investigated the equilibrium solubility of this compound in fifteen different solvents at temperatures ranging from 283.15 K (10°C) to 323.15 K (50°C).[9][10]

Qualitative Solubility:

-

Slightly Soluble in: Water.

-

General: Soluble in organic solvents.

Quantitative Solubility Ranking: The mole fraction solubility at a given temperature generally follows this decreasing order: 2-Butanone > Acetone > Ethyl Acetate > n-Propyl Acetate > Isopropyl Acetate > Butyl Acetate > n-Amyl Alcohol > Isobutyl Alcohol > sec-Butanol > n-Butanol > Methanol > n-Propanol > Ethanol > Isopropyl Alcohol.[10]

It was observed that esters and ketones are more effective solvents for this compound than alcohols.[9][10] This is attributed to solvent properties such as polarity and cohesive energy density.[9]

Experimental Protocol: Equilibrium Solubility Determination (Gravimetric Method)

The following is a generalized protocol based on the gravimetric method used in cited research.[9][10]

Apparatus and Materials:

-

Thermostatic shaker or magnetic stirrer with a water bath

-

Analytical balance

-

Conical flasks with stoppers (e.g., 100 mL)

-

Syringes with filters (e.g., 0.45 µm)

-

Drying oven

-

This compound solid

-

Selected solvents (e.g., methanol, ethyl acetate, etc.)

Procedure:

-

Sample Preparation: An excess amount of solid this compound is added to a known volume (e.g., 50 mL) of the chosen solvent in a sealed conical flask.[9]

-

Equilibration: The flask is placed in a thermostatic water bath set to the desired temperature (e.g., 298.15 K). The mixture is agitated continuously for a prolonged period (e.g., 24-48 hours) to ensure solid-liquid equilibrium is reached.

-

Sample Withdrawal: After agitation, the mixture is allowed to stand undisturbed in the water bath for several hours to allow undissolved solids to settle. A sample of the clear, saturated supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.

-

Gravimetric Analysis:

-

The withdrawn saturated solution is immediately weighed in a pre-weighed container.

-

The solvent is then evaporated by drying the container in an oven at a suitable temperature until a constant weight is achieved.

-

The container with the dried solute is weighed again.

-

-

Calculation: The mass of the dissolved solid and the mass of the solvent are calculated from the weight differences. This data is used to determine the mole fraction solubility at that specific temperature.

-

Repetition: The entire process is repeated for each solvent at each desired temperature point to generate a comprehensive solubility profile.

Experimental Workflow Visualization

The logical flow for determining the physical properties described above is illustrated in the following diagram.

Caption: Workflow for determining the melting point and solubility of a solid compound.

References

- 1. This compound | 2107-69-9 [chemicalbook.com]

- 2. This compound CAS#: 2107-69-9 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound | 2107-69-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. davjalandhar.com [davjalandhar.com]

- 7. chem.ucalgary.ca [chem.ucalgary.ca]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5,6-Dimethoxy-1-indanone: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 5,6-dimethoxy-1-indanone, a key intermediate in the synthesis of pharmaceuticals such as Donepezil.[1][2] The document details various starting materials and their corresponding synthetic protocols, presents quantitative data in a comparative format, and includes workflow diagrams for clarity.

Synthesis from 3,4-Dimethoxybenzaldehyde (B141060) (Veratraldehyde) via Meldrum's Acid Derivative

This route offers a well-controlled, multi-step synthesis suitable for producing 2-substituted 1-indanones. The use of Meldrum's acid provides a facile method for intramolecular Friedel-Crafts acylation under relatively mild conditions.

Experimental Protocol

Step A: Synthesis of 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione

-

In a 1-L two-necked, round-bottomed flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 3,4-dimethoxybenzaldehyde (20.0 g, 120 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid) (17.7 g, 123 mmol) in ethanol (B145695) (250 mL).

-

To the solution, add piperidine (B6355638) (1.2 mL, 12.3 mmol) and acetic acid (0.7 mL, 12.3 mmol) sequentially via syringe. Stir the solution at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (B8407120) (52.1 g, 246 mmol) in four equal portions at 30-minute intervals.

-

Stir the reaction mixture for an additional 60 minutes at room temperature.

-

Cool the mixture in an ice bath and quench the reaction by adding a saturated ammonium (B1175870) chloride solution (60 mL).

-

Extract the mixture with dichloromethane (B109758) (3 x 80 mL).

-

Wash the combined organic layers with saturated ammonium chloride (3 x 80 mL) and deionized water (50 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product is purified by recrystallization from methanol (B129727) to yield pale yellow crystals.

Step B: Intramolecular Friedel-Crafts Acylation

Note: The following step is for the synthesis of a 2-methyl substituted indanone as an example of the utility of this route. The protocol can be adapted for the synthesis of the parent this compound by omitting the alkylation step.

-

A detailed protocol for the cyclization of the Meldrum's acid derivative to the corresponding indanone can be found in the literature, often catalyzed by a Lewis acid like Sc(OTf)₃ under mild conditions.

Quantitative Data

| Step | Starting Material | Product | Yield | Purity | Reference |

| A: Knoevenagel condensation and reduction | 3,4-Dimethoxybenzaldehyde | 5-(3,4-Dimethoxybenzyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | 85% | High | [3] |

| B: Intramolecular Friedel-Crafts Acylation (for 2-methyl derivative) | Meldrum's acid derivative | 5,6-Dimethoxy-2-methyl-1-indanone | >20:1 selectivity | High | [3] |

Synthetic Workflow

Caption: Synthesis of this compound from Veratraldehyde.

Synthesis from 3-Chloro-3',4'-dimethoxypropiophenone

This route is often favored for industrial-scale production due to its efficiency. It involves an intramolecular Friedel-Crafts acylation of the propiophenone (B1677668) derivative.

Experimental Protocol

-

In a suitable reactor, dissolve 3-chloro-3',4'-dimethoxypropiophenone in concentrated sulfuric acid.

-

Stir the mixture at a controlled temperature, typically between 55-70°C, for 2 to 8 hours under an inert atmosphere.[1] The reaction progress should be monitored by a suitable technique like TLC or HPLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with a 10% aqueous sodium hydroxide (B78521) solution, followed by water.

-

Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate) and distill under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a solvent system like acetone/n-hexane to yield pure this compound.[1]

Note: A significant impurity that can form is 6-hydroxy-5-methoxy-1-indanone. Reaction conditions should be optimized to minimize its formation.[1]

Quantitative Data

| Starting Material | Catalyst/Reagent | Reaction Conditions | Yield | Purity (by HPLC) | Reference |

| 3-Chloro-3',4'-dimethoxypropiophenone | Concentrated Sulfuric Acid | 55-59°C, 8 hours | 61.9% - 70.0 g scale | 98.59% | [1] |

| 3-Chloro-3',4'-dimethoxypropiophenone | Concentrated Sulfuric Acid | 70°C, 2-5 hours | 63-68% | Not specified | [1] |

Synthetic Workflow

Caption: Synthesis from 3-Chloro-3',4'-dimethoxypropiophenone.

Synthesis from 3-(3,4-Dimethoxyphenyl)propanoic Acid

This is a classic and direct approach involving the intramolecular Friedel-Crafts acylation of the corresponding propanoic acid. The choice of the cyclizing agent is crucial for the success of this reaction.

Experimental Protocol

-

In a round-bottom flask, warm a mixture of phosphorus pentoxide (P₂O₅) (6.85 g, 36 mmol) and p-toluenesulfonic acid (5.11 g, 36 mmol) to 120°C and stir for 30 minutes to form a clear, homogeneous solution.

-

Add 3-(3,4-dimethoxyphenyl)propanoic acid (0.630 g, 3.0 mmol) in one portion to the solution.

-

Stir the mixture at 120°C for 5 minutes.

-

Add ice water to the resulting deep purple solution.

-

Extract the mixture three times with dichloromethane.

-

Wash the combined organic layers with a saturated solution of sodium bicarbonate.

-

Dry the organic phase with magnesium sulfate, filter, and concentrate under reduced pressure to obtain the product.[2]

Alternative cyclizing agents include triflic acid, polyphosphoric acid (PPA), and methanesulfonic acid (MSA).

Quantitative Data

| Starting Material | Catalyst/Reagent | Reaction Conditions | Yield | Purity | Reference |

| 3-(3,4-Dimethoxyphenyl)propanoic Acid | P₂O₅ and p-toluenesulfonic acid | 120°C, 5 minutes | High Yield | Not specified | [2] |

| 3-Arylpropionic acids (general) | Triflic Acid (TfOH) | 80°C, MW | Up to 100% | High | [4] |

Synthetic Workflow

Caption: Synthesis from 3-(3,4-Dimethoxyphenyl)propanoic Acid.

Synthesis from 1,2-Dimethoxybenzene (B1683551) (Veratrole)

This method utilizes a Friedel-Crafts acylation of the readily available 1,2-dimethoxybenzene with 3-chloropropionyl chloride, followed by an intramolecular Friedel-Crafts alkylation.

Experimental Protocol

-

In a cooled reactor (0°C) under stirring, add 1,2-dimethoxybenzene (4.2 kg) and 3-chloropropionyl chloride (5.3 kg) to dichloromethane (30 L).

-

Add aluminum trichloride (B1173362) (5.2 kg) in batches while maintaining the temperature at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Increase the temperature to reflux and maintain for 6 hours.

-

The subsequent intramolecular cyclization to form the indanone ring is typically achieved by heating, often in the presence of a strong acid.[5]

This process can be performed as a one-pot reaction, which is advantageous for large-scale production.

Quantitative Data

| Starting Material | Reagent | Reaction Type | Yield | Purity | Reference |

| 1,2-Dimethoxybenzene | 3-Chloropropionyl chloride | Friedel-Crafts Acylation and subsequent cyclization | High | High | [5] |

Synthetic Workflow

Caption: Synthesis from 1,2-Dimethoxybenzene.

Comparative Summary of Synthetic Routes

| Route | Starting Material | Key Advantages | Key Disadvantages |

| 1 | 3,4-Dimethoxybenzaldehyde | Well-controlled, good for introducing substituents at the 2-position.[3] | Multi-step process. |

| 2 | 3-Chloro-3',4'-dimethoxypropiophenone | High yield and purity, suitable for industrial scale.[1] | Potential for impurity formation (6-hydroxy-5-methoxy-1-indanone).[1] |

| 3 | 3-(3,4-Dimethoxyphenyl)propanoic Acid | Direct, one-step cyclization. | Can require harsh reagents (P₂O₅, strong acids) which may not be ideal for large scale.[2] |

| 4 | 1,2-Dimethoxybenzene | Readily available starting material, can be a one-pot synthesis.[5] | Requires careful control of reaction conditions to avoid side reactions. |

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic pathways, each with its own set of advantages and challenges. The choice of the most appropriate route will depend on factors such as the desired scale of production, the availability and cost of starting materials, and the required purity of the final product. For large-scale industrial synthesis, the route starting from 3-chloro-3',4'-dimethoxypropiophenone appears to be a well-optimized and high-yielding option. For laboratory-scale synthesis and the preparation of derivatives, the Meldrum's acid route offers excellent control and versatility. The direct cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid and the Friedel-Crafts reaction of 1,2-dimethoxybenzene are also viable and efficient methods. Researchers and process chemists should carefully consider the information presented in this guide to select the most suitable methodology for their specific needs.

References

- 1. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 2. scielo.br [scielo.br]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. CN111393268A - Process method for preparing 5,6-dimethoxy-1, 2-indandione - Google Patents [patents.google.com]

5,6-Dimethoxy-1-indanone: A Technical Guide for Researchers

CAS Number: 2107-69-9

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5,6-Dimethoxy-1-indanone is a key chemical intermediate, most notably recognized for its role in the synthesis of Donepezil, a leading therapeutic for Alzheimer's disease.[1][2] Its versatile chemical structure also serves as a scaffold for the development of novel compounds with a range of biological activities, including potential antimicrobial and antiviral properties. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthetic protocols, extensive spectroscopic data, and insights into its application in drug discovery and development. The information is presented to support researchers and scientists in leveraging this compound for future innovations.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| CAS Number | 2107-69-9 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [5] |

| Melting Point | 117-120 °C | [6] |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydroinden-1-one | [7] |

| Boiling Point | 339.3±22.0 °C at 760 mmHg | |

| Density | 1.189±0.06 g/cm³ | |

| Solubility | Soluble in methanol (B129727) | [3] |

Synthesis of this compound

An efficient and industrially advantageous process for the preparation of this compound involves the reaction of 3-chloro-3',4'-dimethoxypropiophenone with an acid.[8]

Experimental Protocol: Industrial Synthesis

This protocol is adapted from a patented improved process for the preparation of this compound.[8]

Materials:

-

3-chloro-3',4'-dimethoxypropiophenone

-

Sulfuric acid

-

Water

-

Sodium bicarbonate solution (5%)

-

Methanol

Procedure:

-

To a solution of 3-chloro-3',4'-dimethoxypropiophenone (100 g) in dichloromethane (500 mL), slowly add concentrated sulfuric acid (500 mL) while maintaining the temperature at 20-30°C.[8]

-

Stir the mixture at 55-59°C for 6-8 hours under an inert atmosphere.[8]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to 20-30°C and carefully pour it into ice water (1200 mL) at 5-15°C.[8]

-

Separate the organic layer and wash it sequentially with water (400 mL) and 5% sodium bicarbonate solution (2 x 200 mL).[8]

-

Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under vacuum to obtain the crude product.[8]

-

Recrystallize the crude product from methanol to yield pure this compound (approx. 70-75 g, with a purity of >98% by HPLC).[8]

Yield: Approximately 70-75%[8]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 2.65 | t | 2H | -CH₂- |

| 3.05 | t | 2H | -CH₂-CO- |

| 3.90 | s | 3H | -OCH₃ |

| 3.95 | s | 3H | -OCH₃ |

| 6.90 | s | 1H | Ar-H |

| 7.15 | s | 1H | Ar-H |

Solvent: CDCl₃. Reference:[5]

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| 25.5 | -CH₂- |

| 36.5 | -CH₂-CO- |

| 56.0 | -OCH₃ |

| 56.2 | -OCH₃ |

| 105.0 | Ar-CH |

| 107.5 | Ar-CH |

| 125.0 | Ar-C |

| 149.0 | Ar-C-O |

| 155.5 | Ar-C-O |

| 157.0 | Ar-C |

| 205.0 | C=O |

Solvent: CDCl₃. Reference:[5]

FTIR Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| 1680 | Strong | C=O stretch (ketone) |

| 1600, 1500 | Medium | C=C stretch (aromatic) |

| 1270, 1030 | Strong | C-O stretch (methoxy) |

Reference:[7]

Mass Spectrometry

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular ion) |

| 177 | [M - CH₃]⁺ |

| 164 | [M - CO]⁺ |

| 149 | [M - CO - CH₃]⁺ |

Reference:[7]

Applications in Drug Discovery

This compound is a pivotal building block in medicinal chemistry, primarily for the development of treatments for neurodegenerative diseases and as a scaffold for antimicrobial agents.

Donepezil Synthesis

The most prominent application of this compound is as a key intermediate in the multi-step synthesis of Donepezil.[1][2] The synthesis involves a Claisen-Schmidt condensation followed by reduction and benzylation.

Multi-target-directed Ligands for Alzheimer's Disease

Researchers have utilized the 5,6-dimethoxy-indanone moiety to create novel multi-target-directed ligands (MTDLs) for Alzheimer's disease.[9] These compounds are designed to interact with multiple pathological targets, such as acetylcholinesterase (AChE) and amyloid-β aggregation.[9]

A novel hybrid molecule, AP5, incorporating the 5,6-dimethoxy-indanone scaffold, has demonstrated the ability to dually inhibit AChE at both the catalytic and peripheral anionic sites.[9] This dual inhibition is a promising strategy for more effective Alzheimer's treatment.[9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Design, Synthesis, and In Vitro and In Silico Approaches of Novel Indanone Derivatives as Multifunctional Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2018-11-1 Archives - Arabian Journal of Chemistry [arabjchem.org]

- 5. Novel derivatives of this compound coupled with substituted pyridine as potential antimicrobial agents - Arabian Journal of Chemistry [arabjchem.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight of 5,6-Dimethoxy-1-indanone

An In-depth Technical Guide to 5,6-Dimethoxy-1-indanone

Introduction

This compound is an organic compound that belongs to the indanone class.[1] It is characterized by an indanone core structure with two methoxy (B1213986) groups attached at the 5th and 6th positions of the benzene (B151609) ring.[1] This compound serves as a valuable building block in organic synthesis, particularly in the pharmaceutical industry.[1][2] It is a key intermediate in the preparation of various pharmaceuticals, including the Alzheimer's disease drug, Donepezil.[2][3] Additionally, it has applications in the fragrance industry and in the synthesis of novel compounds with potential antimicrobial activity.[1][4] Thiosemicarbazone derived from this compound has been shown to inhibit bovine viral diarrhea virus infection.[2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [5][6][7][8][9] |

| Molecular Weight | 192.21 g/mol | [5][6][7] |

| CAS Number | 2107-69-9 | [2][7][9] |

| Appearance | White to light yellow or off-white crystalline solid/powder | [2] |

| Melting Point | 118-120 °C | [7] |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydroinden-1-one | [5][6] |

Spectroscopic Data

Various spectroscopic data for this compound are available, which are crucial for its characterization:

-

Mass Spectrometry : Data from GC-MS is available.[5]

-

Infrared (IR) Spectroscopy : FTIR and ATR-IR spectra have been recorded.[5][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR spectra are available for structural elucidation.[4][10]

Experimental Protocols

Synthesis of this compound

An improved and industrially viable process for the preparation of this compound involves the intramolecular Friedel-Crafts reaction of 3-chloro-3',4'-dimethoxypropiophenone.[3]

Materials:

-

3-chloro-3',4'-dimethoxypropiophenone

-

Sulfuric acid

-

Ice water

-

Toluene

-

Sodium bicarbonate solution

-

Methanol

Procedure:

-

3-chloro-3',4'-dimethoxypropiophenone is added to sulfuric acid under an inert atmosphere.[3]

-

The reaction mixture is stirred at a controlled temperature (e.g., 55-59°C) for a specific duration (e.g., 8 hours).[3] The progress of the reaction can be monitored using techniques like Thin Layer Chromatography (TLC).[3]

-

After the reaction is complete, the mixture is cooled and then carefully poured into ice water.[3]

-

The product is extracted from the aqueous solution using an organic solvent such as toluene.[3]

-

The organic layer is washed with water and then with a sodium bicarbonate solution to neutralize any remaining acid.[3]

-

The organic solvent is distilled off to obtain the crude product.[3]

-

The crude this compound can be purified by recrystallization from a suitable solvent like methanol.[2] The purified product is then dried under vacuum.[3]

Visualization of Synthetic Pathway

The following diagram illustrates the role of this compound as a key intermediate in the synthesis of Donepezil.

References

- 1. Wholesale this compound CAS:2107-69-9 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 2. This compound | 2107-69-9 [chemicalbook.com]

- 3. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5 6-Dimethoxy-1-Indanone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. This compound 97 2107-69-9 [sigmaaldrich.com]

- 8. This compound [webbook.nist.gov]

- 9. This compound [webbook.nist.gov]

- 10. This compound(2107-69-9) 1H NMR [m.chemicalbook.com]

A Comprehensive Technical Guide to 5,6-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6-Dimethoxy-1-indanone, with the IUPAC name 5,6-dimethoxy-2,3-dihydroinden-1-one , is a significant chemical intermediate in the synthesis of various pharmacologically active compounds.[1] Its structural motif is a core component in medicinal chemistry, most notably as a key precursor in the industrial synthesis of Donepezil, a prominent drug used for the treatment of Alzheimer's disease.[2][3] This technical guide provides an in-depth overview of its chemical properties, synthesis, spectral data, and biological significance, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[2] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 5,6-dimethoxy-2,3-dihydroinden-1-one | PubChem[1] |

| CAS Number | 2107-69-9 | NIST WebBook[4] |

| Molecular Formula | C₁₁H₁₂O₃ | PubChem[1] |

| Molecular Weight | 192.21 g/mol | PubChem[1] |

| Melting Point | 118-120 °C | LookChem[5], ReddyChemTech |

| Boiling Point | 339.7 °C at 760 mmHg | LookChem[5] |

| Density | 1.179 g/cm³ | LookChem[5] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | LookChem[5] |

| Appearance | White to light yellow crystal powder | ChemicalBook[2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Spectroscopic Data | Key Features |

| ¹H NMR | Spectra available, detailed peak assignments can be found in various databases.[1][6] |

| ¹³C NMR | Spectra available for structural confirmation.[1] |

| Infrared (IR) Spectroscopy | Characteristic peaks corresponding to the carbonyl group and aromatic ether linkages.[1][7] |

| Mass Spectrometry | Molecular ion peak at m/z 192, consistent with the molecular weight.[1][4] |

Synthesis Protocols

An efficient and industrially scalable synthesis of this compound is critical for its application in drug manufacturing. One improved process involves the intramolecular Friedel-Crafts cyclization of a propiophenone (B1677668) derivative.

Experimental Protocol: Improved Synthesis of this compound[9]

Objective: To synthesize this compound from 3-chloro-3',4'-dimethoxypropiophenone with improved yield and purity for large-scale production.

Materials:

-

3-chloro-3',4'-dimethoxypropiophenone

-

Sulfuric acid

-

Water

-

Organic solvent (e.g., dichloromethane)

-

Sodium bicarbonate solution

Procedure:

-

To a stirred solution of sulfuric acid, 3-chloro-3',4'-dimethoxypropiophenone is added under an inert atmosphere.

-

The reaction mixture is heated to 55-59°C and maintained for 6 to 8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and slowly quenched with ice-cold water.

-

The aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with a sodium bicarbonate solution and then with water.

-

The organic solvent is removed under reduced pressure to yield the crude product.

-

The crude this compound is purified by recrystallization from methanol (B129727) to afford a product with a purity of 98.59% by HPLC.[8]

Logical Relationship of Synthesis Steps

Caption: Workflow for the improved synthesis of this compound.

Biological Significance and Applications

The indanone scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds.[3]

Role as a Pharmaceutical Intermediate:

The primary application of this compound is as a crucial intermediate in the synthesis of Donepezil, an acetylcholinesterase inhibitor used in the management of Alzheimer's disease.[2][3]

Emerging Therapeutic Potential:

Recent research has explored the derivatization of this compound to develop novel therapeutic agents with a range of biological activities:

-

Antimicrobial Agents: Novel derivatives have been synthesized and shown to possess promising antibacterial activity.[9]

-

Anticancer Activity: Some indanone derivatives have been investigated for their potential as anticancer agents.[10]

-

Antiviral Properties: Thiosemicarbazone derivatives of this compound have been shown to inhibit the replication of bovine viral diarrhea virus.[2]

-

Neurodegenerative Diseases: Multifunctional hybrids incorporating the 5,6-dimethoxy-indanone moiety have been designed as multi-target-directed ligands for Alzheimer's disease, exhibiting dual inhibition of acetylcholinesterase and inflammation.[11]

Signaling Pathway Involvement

Caption: Biological activities stemming from this compound derivatives.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry and drug development. Its established role in the synthesis of Donepezil, coupled with the emerging therapeutic potential of its derivatives, underscores its continued importance for researchers and scientists. The well-defined chemical properties and optimized synthesis protocols facilitate its use in both laboratory-scale research and industrial applications, paving the way for the discovery of new and improved therapeutic agents.

References

- 1. This compound | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 2107-69-9 [chemicalbook.com]

- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound [webbook.nist.gov]

- 5. lookchem.com [lookchem.com]

- 6. This compound(2107-69-9) 1H NMR [m.chemicalbook.com]

- 7. This compound [webbook.nist.gov]

- 8. An Improved Process For The Preparation Of 5,6 Dimethoxy 1 Indanone [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. staff.cimap.res.in [staff.cimap.res.in]

- 11. A Novel Multifunctional 5,6-Dimethoxy-Indanone-Chalcone-Carbamate Hybrids Alleviates Cognitive Decline in Alzheimer’s Disease by Dual Inhibition of Acetylcholinesterase and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Donepezil from 5,6-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, marketed under the trade name Aricept, is a cornerstone in the palliative treatment of Alzheimer's disease. It functions as a centrally acting reversible acetylcholinesterase inhibitor, improving cognitive function by increasing the concentration of acetylcholine (B1216132) in the brain. The synthesis of Donepezil can be efficiently achieved from the starting material 5,6-Dimethoxy-1-indanone through several synthetic routes. This document provides detailed application notes and protocols for two common and effective synthetic pathways, intended to guide researchers in the successful laboratory-scale synthesis of this important pharmaceutical agent.

Synthetic Pathways Overview

Two primary synthetic routes starting from this compound are detailed below:

-

Route A: Condensation with 1-benzylpiperidine-4-carboxaldehyde followed by reduction of the resulting enone.

-

Route B: Condensation with pyridine-4-carboxaldehyde, followed by N-benzylation to form a pyridinium (B92312) salt, and subsequent hydrogenation.

These methods offer reliable pathways to Donepezil, with opportunities for optimization of reaction conditions and purification procedures.

Route A: Synthesis via Condensation with 1-Benzylpiperidine-4-carboxaldehyde

This route involves a base-catalyzed aldol (B89426) condensation reaction between this compound and 1-benzylpiperidine-4-carboxaldehyde to form an enone intermediate, which is then reduced to yield Donepezil.

Diagram of Synthetic Pathway A

Caption: Synthetic pathway of Donepezil (Route A).

Experimental Protocols

Step 1: Synthesis of 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one (Enone Intermediate)

-

Materials:

-

This compound

-

1-Benzylpiperidine-4-carboxaldehyde

-

Sodium hydroxide (B78521) (NaOH) flakes

-

Methanol

-

5% Acetic acid solution

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol under an inert atmosphere at room temperature.[1]

-

Slowly add sodium hydroxide flakes (3.2 eq) to the stirring solution.[1]

-

Add 1-benzylpiperidine-4-carboxaldehyde (1.0 eq) to the reaction mixture.[1]

-

Stir the mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (1:1) mobile phase.[1]

-

Upon completion, a solid will have formed. Filter the solid and wash it with a 5% acetic acid solution, followed by a wash with cold methanol.[1]

-

Dry the resulting solid to obtain the enone intermediate.

-

Step 2: Synthesis of Donepezil by Reduction of the Enone Intermediate

-

Materials:

-

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one

-

Palladium on carbon (Pd/C, 10%)

-

Tetrahydrofuran (THF)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Suspend the enone intermediate (1.0 eq) in THF in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C.

-

Pressurize the vessel with hydrogen gas and stir the mixture until the reaction is complete (monitor by TLC or HPLC).

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield crude Donepezil.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Yield | Purity | Reference |

| 1. Condensation | This compound | 1-Benzylpiperidine-4-carboxaldehyde | 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | ~96% | N/A | [1] |

| 2. Reduction | Enone Intermediate | H₂ / Pd/C | Donepezil | N/A | N/A | [2] |

Route B: Synthesis via Condensation with Pyridine-4-carboxaldehyde

This alternative route involves the condensation of this compound with pyridine-4-carboxaldehyde, followed by N-benzylation to form a pyridinium salt, which is then reduced to Donepezil.

Diagram of Synthetic Pathway B

Caption: Synthetic pathway of Donepezil (Route B).

Experimental Protocols

Step 1: Synthesis of 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone

-

Materials:

-

This compound

-

Pyridine-4-carboxaldehyde

-

p-Toluenesulfonic acid

-

Toluene

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap, dissolve this compound (1.0 eq) and pyridine-4-carboxaldehyde in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for approximately 5 hours, collecting the water that is formed.[3]

-

Cool the reaction mixture and isolate the product. The product may precipitate upon cooling or require solvent removal and subsequent purification.

-

Step 2: Synthesis of 1-Benzyl-4-((this compound-2-yl)methylene)pyridinium bromide

-

Materials:

-

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone

-

Benzyl bromide

-

Acetonitrile

-

-

Procedure:

-

Dissolve the product from Step 1 in acetonitrile.

-

Add benzyl bromide (1.0-1.2 eq).

-

Reflux the mixture until the reaction is complete (monitor by TLC).[3]

-

Cool the reaction mixture to induce crystallization of the pyridinium salt.

-

Filter the solid product and wash with cold acetonitrile.

-

Dry the product under vacuum.

-

Step 3: Synthesis of Donepezil by Hydrogenation

-

Materials:

-

1-Benzyl-4-((this compound-2-yl)methylene)pyridinium bromide

-

Platinum(IV) oxide (PtO₂)

-

Methanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Suspend the pyridinium salt in methanol in a hydrogenation vessel.

-

Add a catalytic amount of platinum(IV) oxide.

-

Pressurize the vessel with hydrogen gas and stir the mixture at room temperature for approximately 24 hours.[3]

-

Filter the reaction mixture to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain crude Donepezil.

-

Purify the product by recrystallization or column chromatography.

-

Quantitative Data

| Step | Reactant 1 | Reactant 2 | Product | Yield | Purity | Reference |

| 1. Condensation | This compound | Pyridine-4-carboxaldehyde | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone | 87% | ≥99% | [3] |

| 2. N-Benzylation | 5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone | Benzyl bromide | 1-Benzyl-4-((this compound-2-yl)methylene)pyridinium bromide | 83% | ≥97.5% | [3] |

| 3. Hydrogenation | Pyridinium Salt | H₂ / PtO₂ | Donepezil | 81% | High | [3] |

Characterization Data

Donepezil

-

¹H NMR (DMSO-d₆, 500 MHz): δ 7.35–7.39 (m, aromatic protons), 6.64 (s), 6.57 (s). The full characterization of the ¹H spectrum is complex due to overlapping signals.[4]

-

¹³C NMR (DMSO-d₆): Quaternary carbons C17 and C9 resonate at 128.42 ppm and 127.19 ppm, respectively.[4]

-

FTIR (ATR): The FTIR spectrum of Donepezil hydrochloride shows characteristic sharp absorption bands at 1685 cm⁻¹ (C=O stretching), 1498 cm⁻¹ (C-N-C vibration), and 1308 cm⁻¹ (C-H vibrations). A peak at 3586 cm⁻¹ may indicate the presence of water of hydration in some samples.[1][3]

-

Mass Spectrometry: The molecular weight of Donepezil is 379.49 g/mol .

Key Intermediates

-

2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one:

-

5,6-Dimethoxy-2-(pyridin-4-ylmethylene)-1-indanone:

-

¹H NMR (400 MHz, DMSO-d6): δ 7.90–7.87 (d, 1H, ArH), 7.38–7.34 (t, 1H, ArH), 7.27–7.22 (t, 1H, ArH), 7.05 (s, 1H, ArH), 6.93–6.91 (d, 1H, ArH), 6.83 (s, 1H, ArH), 3.92 (s, 6 H, 2OCH₃), 3.10–3.07 (t, 2 H, indane CH₂), 2.66–2.62 (t, 2 H, indane CH₂).[2]

-

¹³C NMR (40 MHz, DMSO-d6): δ 166.4, 160.4, 155.0, 151.0, 150.3, 148.5, 133.9, 131.0, 129.3, 128.9, 128.7, 117.0, 113.6, 110.1, 106.8, 91.9, 71.6, 56.5, 56.4, 29.5, 28.1.[2]

-

Experimental Workflow Diagram

References

- 1. (2R)-2-[(1-benzylpiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | C24H30NO3+ | CID 6971138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 5. 2-(1-Benzylpiperidin-4-ylmethyliden)-5,6-dimethoxyindan-1-one | C24H27NO3 | CID 53394849 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols: Synthesis of 5,6-Dimethoxy-1-indanone via Friedel-Crafts Acylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: 5,6-Dimethoxy-1-indanone is a key intermediate in the synthesis of various pharmacologically active compounds, most notably Donepezil hydrochloride, a medication used for the treatment of Alzheimer's disease.[1] The 1-indanone (B140024) scaffold is a privileged structural motif found in numerous biologically active molecules and natural products.[2] The intramolecular Friedel-Crafts acylation is a robust and widely employed method for the synthesis of the 1-indanone core.[2][3] This reaction involves the cyclization of a suitable precursor, such as a 3-arylpropanoic acid or its derivative, in the presence of a Lewis or Brønsted acid catalyst.[2] This document provides a detailed protocol for the synthesis of this compound, summarizing key data and outlining the experimental workflow.

Reaction Mechanism and Experimental Workflow

The intramolecular Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The reaction is initiated by the activation of a carboxylic acid or acyl chloride with a strong acid catalyst to form a highly electrophilic acylium ion intermediate.[2] This intermediate is then attacked by the electron-rich aromatic ring in an intramolecular fashion, leading to the formation of the cyclized 5-membered ring of the 1-indanone product.[2] The final step involves deprotonation to restore the aromaticity of the system.[2]

Caption: Experimental workflow for the synthesis of this compound.

Experimental Protocols

Two common methods for the synthesis of this compound via intramolecular Friedel-Crafts acylation are presented below. The first method involves the conversion of the carboxylic acid to an acyl chloride followed by cyclization, while the second method utilizes a strong acid to directly cyclize the carboxylic acid.

Method 1: Two-Step Synthesis via Acyl Chloride

This method involves the initial conversion of 3-(3,4-dimethoxyphenyl)propanoic acid to its corresponding acyl chloride, which then undergoes intramolecular Friedel-Crafts acylation.

Step 1: Formation of 3-(3,4-dimethoxyphenyl)propanoyl chloride

-

To a solution of 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent) in an anhydrous solvent such as dichloromethane, add thionyl chloride (1.2 equivalents) dropwise at 0 °C under an inert atmosphere.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Acylation

-

Dissolve the crude 3-(3,4-dimethoxyphenyl)propanoyl chloride in an anhydrous solvent (e.g., dichloromethane).

-

Cool the solution to 0 °C and add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) (1.1 equivalents), portion-wise.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice water to quench the reaction.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol) to afford pure this compound.

Method 2: One-Pot Synthesis using a Strong Acid

This method involves the direct cyclization of 3-(3,4-dimethoxyphenyl)propanoic acid using a strong acid like polyphosphoric acid (PPA) or methanesulfonic acid.

-

Add 3-(3,4-dimethoxyphenyl)propanoic acid (1 equivalent) to polyphosphoric acid (PPA) (10 equivalents by weight) or methanesulfonic acid.

-

Heat the mixture to 55-60 °C and stir for 2-8 hours under an inert atmosphere, monitoring the reaction by TLC.[1] The reaction time can vary depending on the acid used and the reaction scale.[1]

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

-

Extract the product with a suitable organic solvent, such as dichloromethane.

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the resulting solid by recrystallization from ethanol (B145695) to yield this compound.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound and a closely related derivative.

| Product | Starting Material | Catalyst/Reagent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Reference |

| This compound | 3-chloro-3',4'-dimethoxypropiophenone | Sulfuric Acid | - | 55-59°C, 8 hours | 61.9 - 92.89 | 98.59 (by HPLC) | [1] |

| 5,6-Dimethoxy-2-methyl-1-indanone | 5-(3,4-Dimethoxybenzyl)-2,2,5-trimethyl-1,3-dioxane-4,6-dione | TMSOTf | Nitromethane | 100°C, 60 min | 67 | >95 (after recrystallization) | [4] |

Note: The yield and purity can be influenced by the choice of catalyst, reaction time, and purification method.[1] For instance, longer reaction times with sulfuric acid can lead to the formation of impurities like 6-hydroxy-5-methoxy-1-indanone.[1]

Signaling Pathways and Logical Relationships

The core of this synthesis is the intramolecular Friedel-Crafts acylation, which follows a well-defined electrophilic aromatic substitution pathway.

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

References

Application Notes and Protocols: Aldol Condensation of 5,6-Dimethoxy-1-indanone

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol (B89426) condensation of 5,6-dimethoxy-1-indanone is a pivotal reaction in synthetic organic chemistry, primarily recognized for its role as a key step in the synthesis of pharmacologically significant molecules. This reaction, typically a crossed or Claisen-Schmidt condensation, involves the formation of a carbon-carbon bond between the α-carbon of this compound and a carbonyl carbon of an aldehyde. The resulting α,β-unsaturated ketone is a versatile intermediate, most notably in the industrial production of Donepezil (B133215), a prominent therapeutic agent for Alzheimer's disease.[1][2][3][4] These application notes provide detailed protocols and compiled data for researchers engaged in medicinal chemistry and drug development.

Core Application: Synthesis of Donepezil Intermediates

The primary application of the aldol condensation of this compound is in the synthesis of key intermediates for Donepezil.[1][2][3] The reaction is typically performed with either pyridine-4-carboxaldehyde or 1-benzyl-4-piperidinecarboxaldehyde. The resulting condensed product serves as a scaffold for subsequent transformations to yield Donepezil.

Reaction Pathway

The general aldol condensation reaction of this compound proceeds as illustrated below. The indanone acts as the enolate precursor, which then attacks the aldehyde. Subsequent dehydration leads to the formation of a stable, conjugated system.

Caption: General workflow of the aldol condensation of this compound.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various reported syntheses involving the aldol condensation of this compound.

Table 1: Aldol Condensation with Pyridine-4-carboxaldehyde

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| p-Toluenesulfonic acid | Toluene (B28343) | Reflux | 5 | 87 | [2] |

| p-Toluenesulfonic acid | Toluene | Reflux | 12 | 94 (as tosylate salt) | [2] |

| p-Toluenesulfonic acid | Toluene | 25-40 | - | - | [2] |